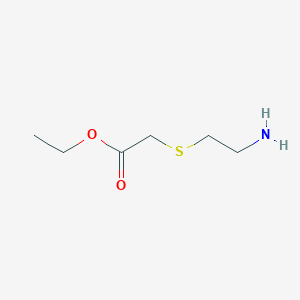

Ethyl 2-((2-aminoethyl)thio)acetate

Description

Ethyl 2-((2-aminoethyl)thio)acetate is a thioacetate ester derivative characterized by an ethyl ester backbone, a thioether linkage, and a 2-aminoethyl substituent. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The aminoethyl group may enhance solubility and reactivity, enabling applications in drug design or polymer chemistry. However, the absence of explicit data on this compound in the evidence necessitates extrapolation from structurally similar analogs.

Properties

IUPAC Name |

ethyl 2-(2-aminoethylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-9-6(8)5-10-4-3-7/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYXDQPNEQSTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((2-aminoethyl)thio)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 2-aminoethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-aminoethyl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminoethylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((2-aminoethyl)thio)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-((2-aminoethyl)thio)acetate involves its interaction with specific molecular targets. The aminoethylthio group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-((2-aminoethyl)thio)acetate to structurally related thioacetate esters, focusing on molecular properties, synthesis routes, and applications.

Structural and Functional Analogues

Physicochemical and Functional Properties

- Solubility and Stability: Aminoethyl and aromatic amino groups enhance water solubility, whereas halogenated or heterocyclic substituents increase lipophilicity. For example, ethyl 2-phenylacetoacetate (a non-thioacetate analog) is stored at -20°C for stability .

- Reactivity: Thioether linkages enable radical reactions or disulfide bond formation, critical in polymer chemistry. Cyano and pyrimidine groups (e.g., in Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate) facilitate nucleophilic substitutions for drug design .

- Antioxidant Activity : Oxadiazole derivatives exhibit radical scavenging properties due to electron-donating hydroxyl groups .

Key Research Findings

Heterocyclic Derivatives Dominate Drug Discovery : Thiadiazole and pyrimidine-containing thioacetates are prioritized for their kinase inhibition and antimicrobial properties .

Structural Flexibility Enhances Utility: The thioacetate backbone accommodates diverse substituents (e.g., aminoethyl, cyanopyrimidine), enabling tailored physicochemical properties for specific applications.

Synthetic Challenges : Chromatographic purification of thioacetate derivatives (e.g., 2-[(2,4-dinitrophenyl)thio]acetic acid) can be inefficient, requiring solvent optimization .

Biological Activity

Ethyl 2-((2-aminoethyl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester and a thioether group, which may influence its interaction with biological targets. The chemical formula is , and it exhibits properties that make it suitable for various biological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The thioether linkage allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate biochemical pathways. This compound has been shown to inhibit or activate specific enzymes, leading to various biological effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anticancer Activity : Induction of apoptosis in cancer cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains of bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it was tested against human prostate cancer (PC-3) and colorectal cancer (HT-29) cell lines, showing IC50 values in the low micromolar range (5 to 10 µM). This indicates a promising potential for development into an anticancer therapeutic.

Case Studies

-

Case Study on Anticancer Effects :

- In a controlled experiment, this compound was administered to PC-3 cells. Results showed significant cell death compared to control groups after 48 hours of treatment.

- Apoptosis was confirmed using flow cytometry, indicating that the compound triggers programmed cell death through intrinsic pathways.

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Chlamydia trachomatis. The compound demonstrated a reduction in chlamydial inclusion numbers and size in infected HEp-2 cells.

- The mechanism was further investigated through immunofluorescence assays, confirming its selective action against this pathogen without significant toxicity to host cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.